molecular formula C16H13N7 B2654988 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251543-86-8

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2654988
CAS No.: 1251543-86-8
M. Wt: 303.329
InChI Key: ZSGRCIFJHJSVHF-UHFFFAOYSA-N
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Description

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,2,3]triazin-4-amine core with phenyl and pyridin-2-ylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the reaction of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chlorides to form aminopyrazoles. These aminopyrazoles are then treated with sodium nitrite in acetic acid to yield the desired pyrazolo[3,4-d][1,2,3]triazin-4-amine derivatives . The reaction conditions often include the use of ethanol and sodium ethoxide solution at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potential inhibitor of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit CDK2/cyclin A2 with high potency differentiates it from other similar compounds .

Properties

IUPAC Name

7-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7/c1-2-7-13(8-3-1)23-16-14(11-19-23)15(20-22-21-16)18-10-12-6-4-5-9-17-12/h1-9,11H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGRCIFJHJSVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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